molecular formula C7H16O2 B3051124 2,2-dimethylpentane-1,5-diol CAS No. 3121-82-2

2,2-dimethylpentane-1,5-diol

Cat. No.: B3051124
CAS No.: 3121-82-2
M. Wt: 132.2 g/mol
InChI Key: QQOJDTOGFYCSAU-UHFFFAOYSA-N
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Description

2,2-Dimethylpentane-1,5-diol is an organic compound with the molecular formula C7H16O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is known for its unique structure, where two methyl groups are attached to the second carbon of the pentane chain, making it a branched diol.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethylpentane-1,5-diol can be synthesized through various methods. One common approach involves the reaction of 2,2-dimethylpentane with a strong oxidizing agent to introduce hydroxyl groups at the 1 and 5 positions. Another method involves the reduction of 2,2-dimethylpentane-1,5-dione using a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic hydrogenation of 2,2-dimethylpentane-1,5-dione. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpentane-1,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups like halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.

Major Products Formed

    Oxidation: 2,2-Dimethylpentane-1,5-dione or 2,2-dimethylpentanoic acid.

    Reduction: 2,2-Dimethylpentane.

    Substitution: 2,2-Dimethylpentane-1,5-dichloride.

Scientific Research Applications

2,2-Dimethylpentane-1,5-diol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving diols.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-dimethylpentane-1,5-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, the compound can interact with enzymes that catalyze reactions involving diols, affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpentane: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.

    2,2-Dimethylpentane-1,5-dione: Contains carbonyl groups instead of hydroxyl groups, leading to different reactivity and applications.

    2,2-Dimethylpentanoic acid: Contains carboxyl groups, making it more acidic and reactive in different types of reactions.

Uniqueness

2,2-Dimethylpentane-1,5-diol is unique due to its branched structure and the presence of two hydroxyl groups. This combination makes it highly versatile in chemical synthesis and research applications, offering distinct reactivity compared to its similar compounds.

Properties

IUPAC Name

2,2-dimethylpentane-1,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-7(2,6-9)4-3-5-8/h8-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOJDTOGFYCSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440249
Record name 2,2-dimethyl-1,5-pentanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3121-82-2
Record name 2,2-dimethyl-1,5-pentanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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